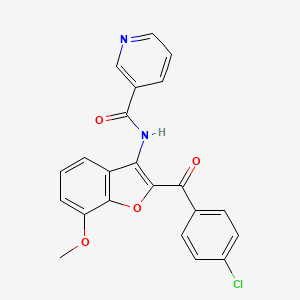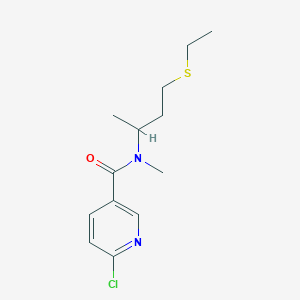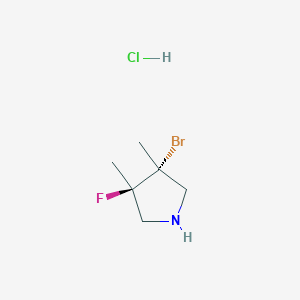
2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide, also known as CBT-1, is a small molecule drug that has been developed for the treatment of various psychiatric disorders. It belongs to the class of thiazole carboxamides and has shown promising results in preclinical studies.
Wirkmechanismus
2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide acts as a negative allosteric modulator of the cannabinoid receptor type 1 (CB1). It binds to a site on the receptor that is distinct from the orthosteric site, which is the site where endocannabinoids bind. This results in a decrease in the activity of the CB1 receptor and a reduction in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its poor solubility in water can make it difficult to administer in vivo. Another limitation is the lack of clinical studies, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide could focus on its potential therapeutic applications in other psychiatric disorders such as schizophrenia and post-traumatic stress disorder. There is also a need for clinical studies to determine its safety and efficacy in humans. Other future directions could include the development of more potent and selective CB1 receptor modulators.
Synthesemethoden
The synthesis of 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with pyridine-4-carboxaldehyde to form 4-(pyridin-4-ylmethyl)benzoyl chloride. The final step involves the reaction of this intermediate with thiosemicarbazide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders such as anxiety, depression, and addiction. It has been shown to modulate the endocannabinoid system, which is involved in the regulation of mood, anxiety, and reward pathways.
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c18-13-3-1-12(2-4-13)15(23)22-17-21-14(10-25-17)16(24)20-9-11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISXWHGFLFMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2472423.png)




![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
